3-cyclopentyltriazolo[4,5-d]pyrimidine
Description
3-Cyclopentyltriazolo[4,5-d]pyrimidine (molecular formula: C₉H₁₀ClN₅; molecular weight: 223.664 g/mol) is a fused heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted with a cyclopentyl group at position 3 and a chlorine atom at position 7 (Figure 1). Its synthesis typically involves nucleophilic substitution of 7-chloro precursors with cyclopentylamine under basic conditions, as exemplified in triazolo[4,5-d]pyrimidine derivative syntheses. The compound’s structure combines a planar aromatic system with a lipophilic cyclopentyl substituent, influencing its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
17050-88-3 |
|---|---|
Molecular Formula |
C9H11N5 |
Molecular Weight |
189.22 g/mol |
IUPAC Name |
3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H11N5/c1-2-4-7(3-1)14-9-8(12-13-14)5-10-6-11-9/h5-7H,1-4H2 |
InChI Key |
VUJBWUXUGNJDLN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC=C3N=N2 |
Other CAS No. |
17050-88-3 |
Synonyms |
v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyltriazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable diketone or aldehyde under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine core . The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyltriazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
3-cyclopentyltriazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopentyltriazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Activity and Selectivity
The biological activity of triazolo[4,5-d]pyrimidines is highly dependent on substituents at positions 3 and 5. Key comparisons include:
Position 3 Substituents
- 3-Cyclopentyl vs. 3-Aralkyl Groups: 3-Cyclopentyl (as in the target compound): Enhances lipophilicity (logP ~2–3, estimated) and reduces steric hindrance compared to bulky aromatic groups. This may improve blood-brain barrier permeability, as seen in oxazolo[4,5-d]pyrimidines with similar substituents. 3-Benzyl/Phenethyl/2-Chlorobenzyl: In adenosine A₁ receptor studies, 2-chlorobenzyl at position 3 conferred the highest affinity (Ki <50 nM), followed by benzyl and phenethyl. The cyclopentyl group’s lack of aromaticity may reduce receptor selectivity but improve metabolic stability.
Position 7 Substituents
- 7-Chloro vs. 7-Amino Groups: 7-Chloro: Found in the target compound, this substituent is a common leaving group for further functionalization. It may limit direct receptor interactions but provides a synthetic handle for derivatization. 7-Cycloalkylamino (e.g., cyclopentylamino): In adenosine A₁ receptor ligands, cycloalkylamino groups at position 7 significantly enhanced affinity (Ki <50 nM). Chlorine at this position likely reduces binding potency but increases chemical stability.
Comparison with Other Fused Pyrimidine Derivatives
Triazolo[4,5-d]pyrimidines are part of a broader class of fused pyrimidine heterocycles. Key comparisons include:
Pyrimido[4,5-d]pyrimidines
- Potency : Pyrimido[5,4-d]pyrimidines are generally more potent than [4,5-d] isomers in enzyme inhibition assays, attributed to better alignment with target active sites.
- Synthetic Accessibility : Pyrimido[4,5-d]pyrimidines are easier to functionalize in aqueous media, enhancing their utility in medicinal chemistry.
Thiazolo[4,5-d]pyrimidines
- Anticancer Activity : Thiazolo derivatives with 5-trifluoromethyl groups (e.g., compound 2b) exhibit potent antiproliferative effects against tumor cell lines (e.g., NCI-60 panel). In contrast, triazolo derivatives like the target compound may prioritize receptor modulation over direct cytotoxicity.
Oxazolo[4,5-d]pyrimidines
Pharmacokinetic and Drug-Likeness Profiles
A comparison of key parameters is summarized in Table 1.
Table 1. Molecular and Pharmacokinetic Properties of Selected Compounds
*Estimated using Molinspiration software.
TPSA : Topological polar surface area; BBB : Blood-brain barrier.
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